molecular formula C22H19N3O4S B2676442 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 942005-13-2

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2676442
CAS No.: 942005-13-2
M. Wt: 421.47
InChI Key: KCSZNGVTOZMMMT-UHFFFAOYSA-N
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Description

The compound contains several interesting functional groups and structural features. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether that is often found in a variety of chemical contexts, including in certain pharmaceuticals and natural products . The compound also features a 4-methylbenzamido group, which is a type of amide, and a 5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide group, which is a type of heterocycle containing nitrogen and sulfur atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The aromatic ether and amide groups would likely contribute to the compound’s polarity, while the cyclopentathiazole ring could add steric bulk .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, amides can participate in reactions such as hydrolysis, while aromatic ethers can be cleaved under certain conditions .


Physical and Chemical Properties Analysis

Without specific data, it’s hard to say for sure, but we can infer some general properties based on the compound’s structure. For example, the presence of multiple polar groups (such as the amide) would likely make the compound somewhat polar and potentially soluble in polar solvents .

Scientific Research Applications

Therapeutic Potential of Benzothiazoles

Benzothiazoles are recognized for their broad spectrum of pharmacological activities. These compounds have been explored for their antimicrobial, analgesic, anti-inflammatory, antidiabetic, and antitumor properties. The structural simplicity of 2-arylbenzothiazoles, in particular, has made them potential antitumor agents. Several benzothiazole derivatives are in clinical use for treating various diseases/disorders, demonstrating the scaffold's versatility in drug development. The interest in benzothiazoles among medicinal chemists is driven by their ability to serve as ligands to various biomolecules, paving the way for novel therapies, especially in cancer treatment (Kamal, Ali Hussaini Syed, & Malik Mohammed, 2015).

Antioxidant and Anti-inflammatory Applications

Research has also focused on developing alternative antioxidant and anti-inflammatory agents from benzofused thiazole derivatives. These compounds have shown significant anti-inflammatory activity compared to standard references and potential antioxidant activity against various reactive species. Molecular docking studies further support their potential as new anti-inflammatory and antioxidant agents, indicating that benzofused thiazole derivatives could serve as templates for evaluating new therapeutic agents (Raut et al., 2020).

Advancement in Pharmacological Activities

The benzothiazole nucleus is considered a principal moiety in several biologically active compounds, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant agents. The molecular structures of potent drugs such as Frentizole, Pramipexole, Thioflavin T, and Riluzole are based on the benzothiazole skeleton, highlighting its significance in medicinal chemistry. The compilation of information on benzothiazole derivatives aims to benefit future research in developing new therapeutic agents (Sumit, Kumar, & Mishra, 2020).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it is a drug or biologically active compound, its mechanism of action would depend on its specific biological target .

Safety and Hazards

Without specific information, it’s difficult to assess the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a pharmaceutical compound, future research could involve studying its pharmacokinetics, potential side effects, and efficacy in treating certain conditions .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[(4-methylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4S/c1-12-2-4-13(5-3-12)20(26)25-22-24-19-15(7-9-18(19)30-22)21(27)23-14-6-8-16-17(10-14)29-11-28-16/h2-6,8,10,15H,7,9,11H2,1H3,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCSZNGVTOZMMMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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